molecular formula C17H17N5OS B4619046 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

Cat. No. B4619046
M. Wt: 339.4 g/mol
InChI Key: PSJACENZRJEQEP-UHFFFAOYSA-N
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Description

This chemical compound involves a tetrazole ring, a phenylacetamide moiety, and a dimethylphenyl group, indicating its relevance in medicinal chemistry and material science due to the biological and chemical significance of these functional groups. Compounds with tetrazole rings are particularly interesting for their bioisosterism with carboxyl groups, offering potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting with the preparation of the core tetrazole ring followed by subsequent functionalization with thio, phenyl, and acetamide groups. The synthesis processes are guided by nucleophilic substitution reactions, condensation reactions, and sometimes, ring-closure methodologies under specific conditions to ensure the desired product is achieved with high purity and yield (Duran & Demirayak, 2012).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular structure, confirming the placement of functional groups and the overall 3D conformation of synthesized compounds. These techniques ensure the correct synthesis pathway has been followed and help in understanding the stereochemistry and electronic distribution within the molecule (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds like 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide participate in reactions typical to their functional groups. For instance, the tetrazole ring can undergo cycloaddition or substitution reactions, while the acetamide group may be involved in hydrolysis or nucleophilic acyl substitution depending on the reaction conditions. The chemical stability, reactivity, and potential interactions with biomolecules can be inferred from these properties (Shukla et al., 2012).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline form are determined through standard laboratory techniques. These properties are crucial for the compound's application in further chemical reactions, formulation development, and material science applications. The solubility in different solvents and the compound's stability under various temperatures and pH conditions are particularly important for its practical use (Gul et al., 2017).

Chemical Properties Analysis

Chemical properties like acidity or basicity (pKa), reactivity towards other chemical groups, and potential for chemical modifications are explored through experimental assays. Understanding these properties is essential for predicting the compound's behavior in biological systems, its potential as a drug candidate, or its use in chemical syntheses (Duran & Canbaz, 2013).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

  • Acetamide derivatives, including those with dimethyl groups and those related to tetrazolyl moieties, continue to have commercial importance due to their biological consequences of exposure. These effects vary both qualitatively and quantitatively among different chemicals, reflecting their biological activity and potential usage. The expansion of environmental toxicology data provides a deeper understanding of their impact (Kennedy, 2001).

Thiophene Analogues and Carcinogenicity

  • Thiophene analogues of carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating that aromatic organic carcinogens may retain their activity when an aromatic ring is replaced with an isosteric thiophene ring. This highlights the structural activity relationships important in medicinal chemistry and toxicology (Ashby et al., 1978).

Paracetamol Metabolism and Genetic Differences

  • Studies on paracetamol, a well-known acetamide derivative, highlight the significance of understanding metabolism and genetic differences in drug responses. This research could inform the development of safer and more effective therapeutic agents by considering individual metabolic and genetic profiles (Zhao & Pickering, 2011).

Xylan Derivatives and Biopolymer Applications

  • The chemical modification of biopolymers, such as xylan, into ethers and esters with specific properties, demonstrates the potential of chemical derivatives in creating materials with unique properties for various applications, including drug delivery (Petzold-Welcke et al., 2014).

Synthesis and Evaluation of Pharmacological Compounds

  • The synthesis and pharmacological evaluation of specific acetamide derivatives have shown significant antimicrobial activity, underscoring the potential of such compounds in developing new antibiotics or antimicrobial agents (Kumar et al., 2020).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-9-15(10-13(12)2)22-17(19-20-21-22)24-11-16(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJACENZRJEQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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